

Preliminary investigation of Triazolo[1,5-a]pyrazine as kinase inhibitors

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Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyrazine

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Triazolo[1,5-a]pyrazine: A Privileged Scaffold for Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

The triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant interest in medicinal chemistry as a promising framework for the development of potent and selective kinase inhibitors. Its rigid, planar structure and ability to engage in multiple hydrogen bonding interactions make it an ideal bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region. This technical whitepaper provides a preliminary investigation into the potential of triazolo[1,5-a]pyrazine and its closely related isosteres as kinase inhibitors, summarizing key inhibitory data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Data Presentation: Inhibitory Activity of Triazolopyrazine Analogs

While specific data for a broad range of triazolo[1,5-a]pyrazine derivatives is emerging, extensive research on the closely related triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine scaffolds provides valuable insights into the potential of this chemical space. The following tables summarize the inhibitory activities of representative compounds against various key kinases implicated in oncology and inflammatory diseases.

Table 1: Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2

Compound ID	Target Kinase	IC50 (nM)	Cancer Cell Line	Antiproliferative IC50 (μM)
17l	c-Met	26.0	A549 (Lung)	0.98
VEGFR-2	2600	MCF-7 (Breast)	1.05	
HeLa (Cervical)	1.28			
17a	c-Met	55.0	-	-
17e	c-Met	77.0	-	-

Data sourced from a study on [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors. [\[4\]](#)

Table 2: Multi-Kinase Inhibitory Profile of a Triazolo[1,5-a]pyrimidine Derivative

Compound ID	Target Kinase	IC50 (μM)
12b	EGFR	2.19
VEGFR2	2.95	
TrkA	3.49	
CDK2	9.31	
FAK	6.3	

Data from a study on triazolo[1,5-a]pyrimidine derivatives as multikinase inhibitors.[\[2\]](#)

Table 3: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by Pyrazolo[1,5-a][\[1\]](#)[\[5\]](#)[\[6\]](#)triazine Derivatives

Compound ID	Target Kinase	IC50 (μM)
9f	CDK2	1.85
10c	CDK2	2.09

Data from a study on pyrazolo[1,5-a][\[1\]](#)[\[5\]](#)[\[6\]](#)triazine derivatives as CDK2 inhibitors.
[\[7\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of kinase inhibitors. The following sections provide generalized methodologies for key biochemical and cell-based assays that can be adapted for the screening and characterization of novel triazolo[1,5-a]pyrazine derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Objective: To determine the IC₅₀ value of a test compound against a purified kinase.

Materials:

- Recombinant human kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Test compound (solubilized in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white, flat-bottom plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM with 1:3 serial dilutions.
- Reaction Setup:
 - In a 384-well plate, add 1 μL of the test compound dilution or DMSO (for control wells).
 - Add 2 μL of the kinase enzyme solution diluted in kinase buffer. The optimal enzyme concentration should be empirically determined.

- To initiate the reaction, add 2 μ L of a substrate/ATP mixture. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubation: Incubate the reaction plate at room temperature for 60 minutes.
- Termination and ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Objective: To determine the cellular potency of a test compound against a target kinase.

Materials:

- Human cancer cell line known to have an active signaling pathway involving the target kinase.
- Cell culture medium and supplements.
- Test compound (solubilized in DMSO).

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: one specific for the total protein of the kinase substrate and one specific for the phosphorylated form of the substrate.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Western blot equipment and imaging system.

Procedure:

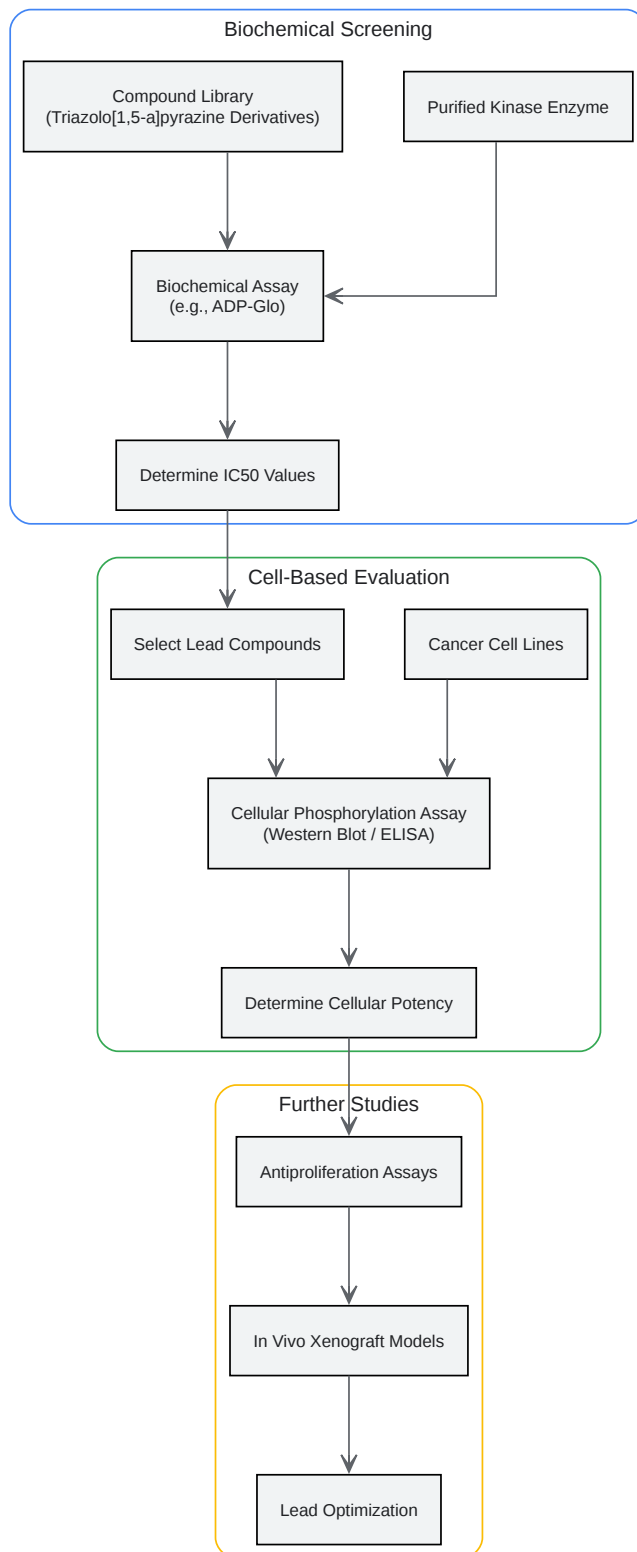
- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add lysis buffer to each well and incubate on ice.
 - Scrape the cells and collect the lysates.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Strip the membrane and re-probe with the antibody against the total substrate protein to ensure equal loading.
 - Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
 - Determine the concentration-dependent inhibition of substrate phosphorylation.

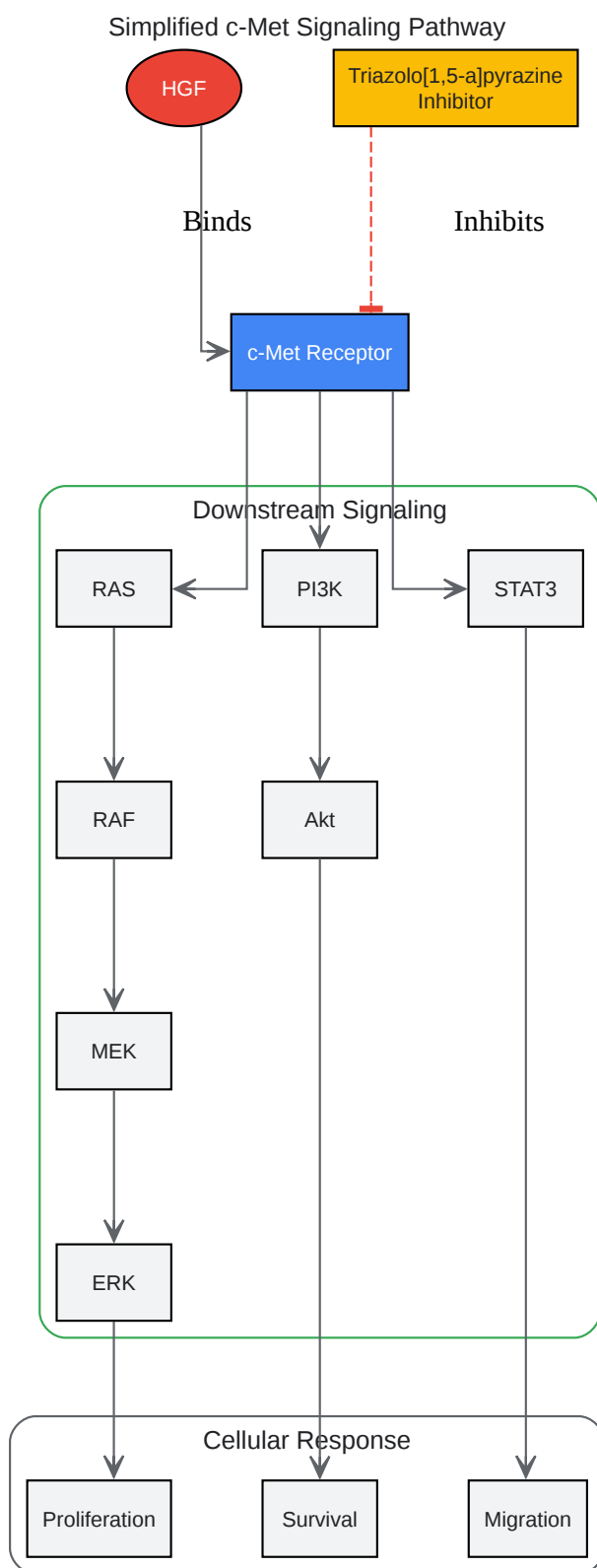
Mandatory Visualizations

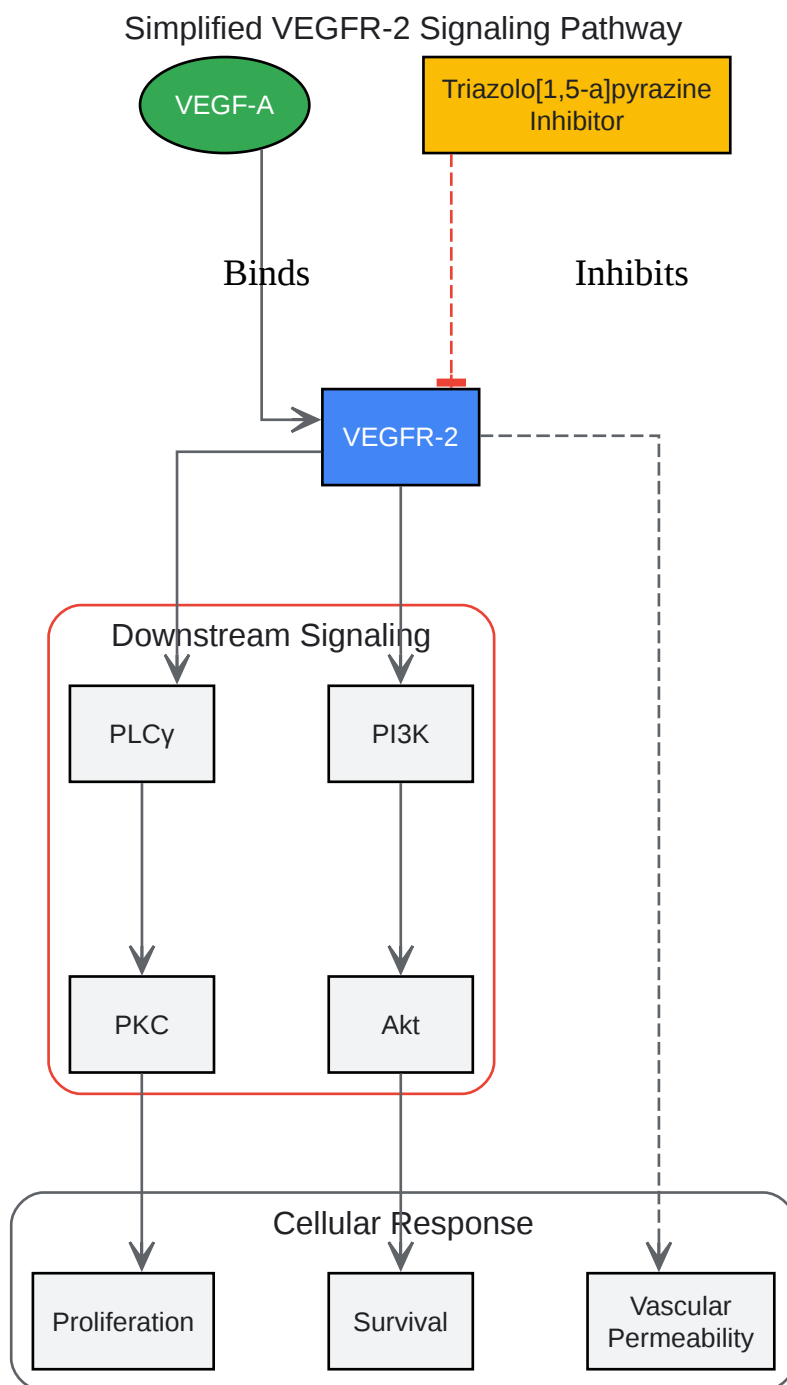
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by triazolopyrazine-based inhibitors and a general experimental workflow.

General Workflow for Kinase Inhibitor Screening

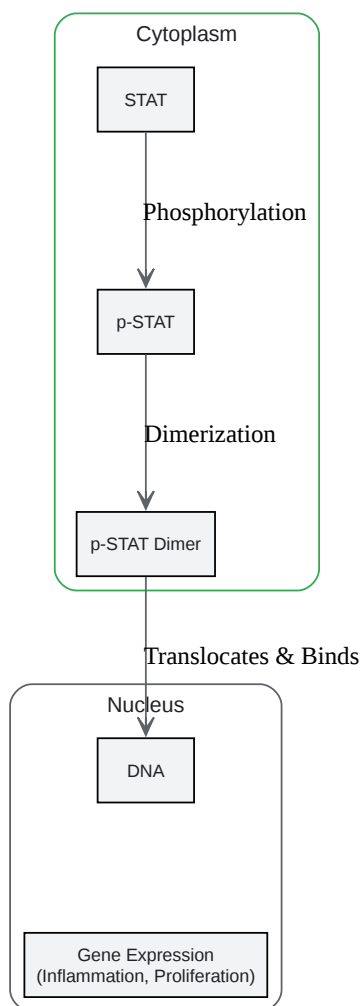
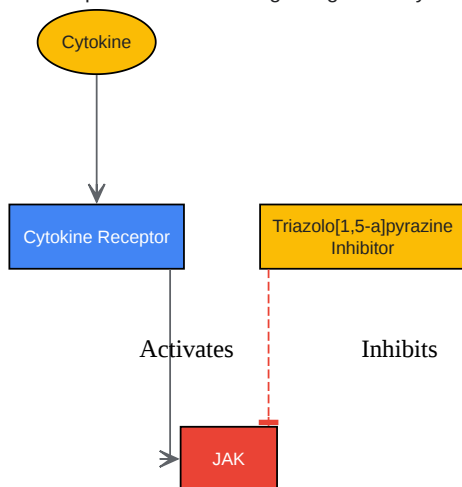
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Workflow for Kinase Inhibitor Screening





Simplified JAK-STAT Signaling Pathway

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